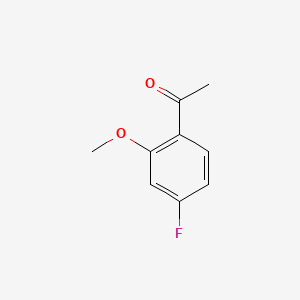

Methyl 4-amino-3,5-difluorobenzoate

説明

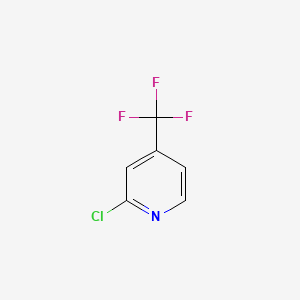

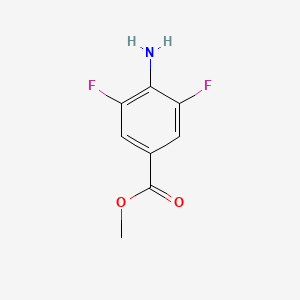

“Methyl 4-amino-3,5-difluorobenzoate” is a chemical compound with the CAS Number: 1162676-00-7 . It has a molecular weight of 187.15 and its IUPAC name is methyl 4-amino-3,5-difluorobenzoate . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “Methyl 4-amino-3,5-difluorobenzoate” involves several steps. In one example, the compound was used as a starting material to synthesize 2-[(3,5-Difluoro-4-amino)benzyl]imidazoline hydrochloride . In another example, it was used in the synthesis of 4-[(6-Bromo-3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-3,5-difluorobenzoic acid .Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3,5-difluorobenzoate” is 1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 . The InChI key is USVQDPOQLNDARY-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl 4-amino-3,5-difluorobenzoate” has been used in various chemical reactions. For instance, it was used in the synthesis of 2-[(3,5-Difluoro-4-amino)benzyl]imidazoline hydrochloride . Another reaction involved the use of sodium hydride in tetrahydrofuran .Physical And Chemical Properties Analysis

“Methyl 4-amino-3,5-difluorobenzoate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Fluorescent Sensor for Metal Ion Detection Methyl 4-amino-3,5-difluorobenzoate derivatives have been used to create sensitive fluorescent sensors. One example is a chemosensor developed for the detection of Al3+ ions in living cells. This sensor shows high selectivity and sensitivity, with a detection limit at the parts per billion level. It also offers a large Stokes shift, minimizing the self-quenching effect, making it useful for bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Synthesis of Methyl Ester Derivatives Methyl 4-amino-3,5-difluorobenzoate derivatives play a crucial role in the synthesis of various compounds. For instance, they are involved in the reversible methylation of methyl-accepting chemotaxis proteins in Bacillus subtilis. The methylation of these proteins, which is a significant process in bacterial chemotaxis, involves the formation of glutamate 5-methyl ester, and methyl 3,5-dinitrobenzoate has been used in this context (Ahlgren & Ordal, 1983).

Development of Organic Compounds with Biological Activity Methyl 4-amino-3,5-difluorobenzoate is also significant in the development of organic compounds with varied biological activities. For instance, research into 1,2,4-Triazole derivatives, which are used in medical practice due to their wide spectrum of biological activities and low toxicity, often involves compounds like Methyl 4-amino-3,5-difluorobenzoate. These studies aim to synthesize new substances with potential biological activity (Kravchenko, 2018).

- ate are utilized to study hydrogen-bonded structures. Research on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibit a polarized structure, helps in understanding the formation of hydrogen-bonded chains and sheets. This knowledge is crucial for the development of new materials and pharmaceuticals (Portilla et al., 2007).

Esterification Reactions in Organic Chemistry Education The compound is used in educational settings to demonstrate esterification reactions. An example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, which serves as a practical example of a Fischer esterification reaction for introductory organic chemistry courses. This synthesis process illustrates key concepts in organic synthesis and compound purification techniques (Kam, Levonis, & Schweiker, 2020).

Studies on Chemotaxis in Microorganisms Derivatives of Methyl 4-amino-3,5-difluorobenzoate are utilized in studies exploring chemotaxis in microorganisms. For instance, the isolation of glutamic acid methyl ester from an Escherichia coli protein involved in chemotaxis demonstrates the relevance of these derivatives in understanding cellular movement and response mechanisms (Kleene, Toews, & Adler, 1977).

Application in Photodynamic Therapy Methyl 4-amino-3,5-difluorobenzoate derivatives have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. Research in this area focuses on synthesizing compounds with good fluorescence properties and high singlet oxygen quantum yields, making them suitable for use as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

- includes their use in creating new molecular structures with potential applications in various fields. For example, research into the synthesis and insecticidal activity of tetrazole-linked triazole derivatives involved compounds derived from Methyl 4-amino-3,5-difluorobenzoate. These compounds exhibited significant activity against certain pests, indicating their potential use in agricultural applications (Maddila, Pagadala, & Jonnalagadda, 2015).

Pharmaceutical Research and Drug Development Methyl 4-amino-3,5-difluorobenzoate derivatives are used in pharmaceutical research for drug development. They are involved in the synthesis of compounds with known pharmaceutical activities. For instance, methyl 4-hydroxybenzoate, a derivative, is known as methyl paraben and used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Studies on such compounds include analysis of their molecular structure, intermolecular interactions, and computational calculations to understand their pharmaceutical properties (Sharfalddin et al., 2020).

In Vitro Immunomodulatory Effects Study The derivatives of Methyl 4-amino-3,5-difluorobenzoate have been studied for their in vitro immunomodulatory effects. Research into compounds like 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, derived from Methyl 4-amino-3,5-difluorobenzoate, has shown potential in modulating the immune response, which could be significant in developing new immunotherapeutic drugs (Drynda et al., 2014).

Safety And Hazards

特性

IUPAC Name |

methyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQDPOQLNDARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3,5-difluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)